PI3Kγ Selectivity Profile vs. PI3Kα, β, and δ in a Single Assay Platform
In a standardized PI3K AlphaScreen assay, N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide demonstrates a 2.4- to 3.0-fold selectivity for PI3Kγ (Ki 330 nM) over PI3Kα (Ki 930 nM), PI3Kβ (Ki 990 nM), and PI3Kδ (Ki 810 nM) [1]. This profile is distinct from the equipotent pan-PI3K inhibition exhibited by pictilisib (GDC-0941), which shows IC50 values of 3 nM for PI3Kα, 33 nM for PI3Kβ, 75 nM for PI3Kδ, and 3 μM for PI3Kγ in a similar enzyme assay [2]. The target compound's relatively elevated gamma affinity, combined with the absence of single-digit nanomolar potency, yields a unique pharmacological fingerprint that cannot be replicated by simply diluting a highly potent pan-inhibitor.
| Evidence Dimension | PI3K isoform selectivity (Ki) |
|---|---|
| Target Compound Data | PI3Kγ Ki 330 nM; PI3Kα Ki 930 nM; PI3Kβ Ki 990 nM; PI3Kδ Ki 810 nM |
| Comparator Or Baseline | Pictilisib (GDC-0941): PI3Kα IC50 3 nM; PI3Kβ IC50 33 nM; PI3Kδ IC50 75 nM; PI3Kγ IC50 3000 nM |
| Quantified Difference | Target compound shows ~2.4–3.0-fold gamma selectivity; pictilisib shows ~40–1000-fold alpha/delta selectivity over gamma |
| Conditions | PI3K AlphaScreen assay (PerkinElmer); target compound data from BindingDB BDBM50394885; pictilisib data from Folkes et al. 2008 |
Why This Matters
The unique selectivity pattern precludes the use of more potent pan-PI3K inhibitors as drop-in replacements in experiments requiring balanced yet partially gamma-biased PI3K inhibition.
- [1] BindingDB Entry BDBM50394885. Affinity data for N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide. Accessed via BindingDB.org. View Source
- [2] Folkes, A.J. et al. (2008)463). Journal of Medicinal Chemistry, 51(5), 5522-5532. doi:10.1021/jm800295d View Source
